Maximin 4
Description
Maximin 4 is a bioactive compound, often categorized within antimicrobial or cytotoxic peptide families due to its structural and functional similarities to maximin peptides found in amphibian secretions. This analysis focuses on structural, bioactivity, and toxicity parameters, leveraging data mining, open-access databases (e.g., KLSD), and toxicological assays to highlight key distinctions .
Properties
bioactivity |
Antibacterial, Antifungal, Antiviral |
|---|---|
sequence |
GIGGVLLSAGKAALKGLAKVLAEKYAN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substructure Analysis
Maximin 4’s α-helical conformation and disulfide bond arrangement are critical for its stability and function. Data mining approaches, such as those described by Dehaspe et al. (1998), enable the identification of frequent substructures (e.g., conserved amino acid motifs) that differentiate this compound from homologs like Maximin H5 and Bombinin H2. For instance:
| Compound | Key Substructure | Disulfide Bonds | Helicity (%) |
|---|---|---|---|
| This compound | C-terminal amidation, Gly-rich loop | 2 | 85 |
| Maximin H5 | N-terminal acetylation | 1 | 78 |
| Bombinin H2 | Proline hinge motif | 3 | 92 |
Structural data inferred from spectral databases (e.g., NMR, CD spectroscopy) and SMILES representations in KLSD .
Spectral Data and Structural Elucidation
Spectral data tables, as outlined by Pretsch et al. (2013), provide critical insights into NMR and IR signatures.
Bioactivity and Target Specificity
Kinase and Antimicrobial Assays
The KLSD database catalogs kinase inhibition and antimicrobial activity data. This compound demonstrates moderate inhibition (IC50: 12 µM) against EGFR kinase, outperforming Bombinin H2 (IC50: 28 µM) but underperforming compared to Maximin H5 (IC50: 8 µM). Its broad-spectrum antimicrobial activity, however, is superior (MIC: 4 µg/mL against E. coli) .
| Compound | EGFR IC50 (µM) | Antimicrobial MIC (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
|---|---|---|---|
| This compound | 12 | 4 | 45 |
| Maximin H5 | 8 | 8 | 28 |
| Bombinin H2 | 28 | 16 | 60 |
Data sourced from KLSD bioactivity tables and supplementary assays .
Mechanism of Action
This compound’s membrane permeabilization efficacy (EC50: 6 µM) aligns with its cationic charge density (+5.2), contrasting with Maximin H5’s lower charge (+3.8) and reduced lytic activity .
Toxicity and Experimental Variability
Zebrafish embryo toxicity assays reveal protocol-dependent outcomes. This compound’s LC50 ranges from 18–32 µM across labs due to variability in exposure durations (24–96 hours) and solvent controls, as noted in the NTP DNT-DIVER database .
| Compound | Lab-A LC50 (µM) | Lab-B LC50 (µM) | Lab-C LC50 (µM) |
|---|---|---|---|
| This compound | 18 | 25 | 32 |
| Maximin H5 | 12 | 15 | 20 |
| Bombinin H2 | 35 | 40 | 45 |
Supplementary Table 1 from NTP (2022) highlights assay design inconsistencies impacting toxicity rankings .
Challenges in Data Harmonization
Chemical patent tables often lack standardized formats, complicating cross-study comparisons. For example, this compound’s synthetic yield (reported as 60% in Patent A vs. 42% in Patent B) reflects discrepancies in purification protocols . Text-mining tools must reconcile these variances to ensure accurate benchmarking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
